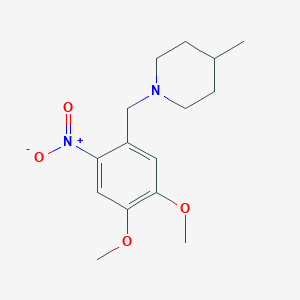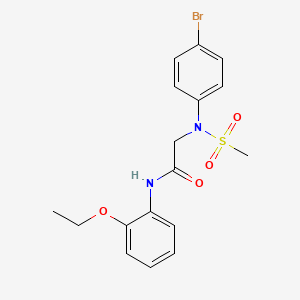![molecular formula C16H15N3O4 B5865979 N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5865979.png)
N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide, also known as DMNB-CI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMNB-CI is a fluorescent dye that is used as a probe to detect protein kinase activity in living cells.
Aplicaciones Científicas De Investigación
N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has been extensively used as a probe to detect protein kinase activity in living cells. It is a valuable tool for studying the mechanisms of signal transduction pathways and identifying potential drug targets. This compound has been used to study the activity of various protein kinases such as PKA, PKC, and Src. It has also been used to identify novel protein kinase inhibitors.
Mecanismo De Acción
N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide works by binding to the ATP-binding site of protein kinases. Upon binding, this compound undergoes a conformational change that results in a fluorescence signal. The fluorescence signal is proportional to the level of protein kinase activity in the cell. This compound has been shown to be a highly sensitive and specific probe for protein kinase activity.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living cells. It is a non-toxic compound that can be used in a wide range of biological assays without affecting cell viability or function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide is its high sensitivity and specificity for protein kinase activity. It can detect changes in protein kinase activity in real-time and in living cells. This compound is also a non-invasive probe that does not require cell lysis or fixation. However, there are also some limitations to using this compound. It can only detect protein kinase activity and cannot be used to study other cellular processes. This compound is also limited to studying protein kinases that have an ATP-binding site.
Direcciones Futuras
There are several future directions for N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide research. One area of interest is the development of novel protein kinase inhibitors using this compound as a screening tool. Another area of interest is the development of new fluorescent probes that can detect other cellular processes. Finally, this compound can be used in combination with other probes to study multiple cellular processes simultaneously.
Métodos De Síntesis
The synthesis of N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide involves the reaction between 4-nitrobenzenecarboximidamide and 3,4-dimethylbenzoyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature under nitrogen atmosphere. The resulting product is then purified by column chromatography to obtain pure this compound.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-3-4-13(9-11(10)2)16(20)23-18-15(17)12-5-7-14(8-6-12)19(21)22/h3-9H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTKYXXTHHRYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-chlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5865924.png)
![N-({1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5865944.png)

![3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5865963.png)
![2-[(2-chlorobenzyl)thio]-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5865967.png)



![1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5865998.png)
![N-[4-(diethylamino)phenyl]-2-phenylacetamide](/img/structure/B5866008.png)
